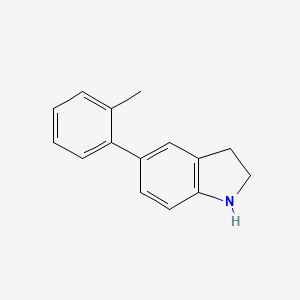

5-(2-Methylphenyl)indoline

説明

Structure

3D Structure

特性

分子式 |

C15H15N |

|---|---|

分子量 |

209.29 g/mol |

IUPAC名 |

5-(2-methylphenyl)-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C15H15N/c1-11-4-2-3-5-14(11)12-6-7-15-13(10-12)8-9-16-15/h2-7,10,16H,8-9H2,1H3 |

InChIキー |

HNBTZLISMYDFLN-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=CC=C1C2=CC3=C(C=C2)NCC3 |

製品の起源 |

United States |

Synthetic Methodologies for 5 2 Methylphenyl Indoline and Analogous Indoline Systems

Established Retrosynthetic Approaches to Substituted Indolines

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. For substituted indolines, several key disconnection strategies are commonly employed.

One common approach involves the disconnection of the C2-C3 bond, often leading back to a substituted aniline (B41778) precursor. For a molecule like 5-(2-Methylphenyl)indoline, a primary disconnection would be the C-N bond of the heterocyclic ring, suggesting a precursor like a 2-halo-N-alkylaniline which can undergo intramolecular cyclization. Another powerful strategy is the dearomatization of a corresponding indole (B1671886) derivative. This is a particularly attractive route as indoles are often readily accessible through well-established methods like the Fischer, Bischler, or Madelung indole syntheses. japsonline.com

A less common but effective strategy involves a [4+2] cycloaddition (Diels-Alder reaction) of a substituted aminofuran, which, after a series of rearrangements, can yield the indoline (B122111) core. scispace.comacs.org This approach allows for the construction of the six-membered ring with a degree of control over the substitution pattern.

Dearomatization Strategies for Indole to Indoline Transformation

The conversion of indoles to indolines through dearomatization is a direct and powerful method for synthesizing this important scaffold. sioc-journal.cn This transformation can be achieved through various methods, including catalytic asymmetric reactions and reductive processes.

Catalytic Asymmetric Dearomatization Reactions

Catalytic asymmetric dearomatization (CADA) has emerged as a sophisticated strategy to produce enantioenriched indolines. rsc.org These reactions often employ chiral catalysts to control the stereochemical outcome of the transformation. Chiral phosphoric acids, for instance, have been successfully used to catalyze the dearomatization of 2,3-disubstituted indoles through a [4+2] cycloaddition with in situ generated vinylidene ortho-quinone methides, yielding polycyclic fused indolines with high diastereo- and enantioselectivities. acs.org This method allows for the construction of complex molecular architectures in a single step.

Another approach involves the use of chiral catalysts in combination with electrophiles to induce dearomatization. For example, the reaction of 2,3-disubstituted indoles with naphthoquinone monoimines, catalyzed by a chiral phosphoric acid, can lead to the formation of either chiral indolenines or fused indolines depending on the workup conditions. rsc.org

| Indole Substrate | Reaction Partner | Catalyst | Product Type | Yield | Enantioselectivity | Reference |

|---|---|---|---|---|---|---|

| 2,3-dimethyl-1H-indole | 1-(phenylethynyl)naphthalen-2-ol | Chiral Phosphoric Acid | Polycyclic fused indoline | High | Excellent | acs.org |

| 2,3-disubstituted indoles | Naphthoquinone monoimines | Chiral Phosphoric Acid | Chiral indolenines/fused indolines | Good to High | Excellent | rsc.org |

| Tryptophol | N-hydroxycarbamates | Ir photocatalyst and Chiral Phosphoric Acid | Furoindolines | Up to 98% | 95:5 e.r. | researchgate.net |

| Indole derivatives | o-quinone diimides | Chiral Phosphoric Acid | Indolenines, Furoindolines, Pyrroloindolines | Good | Excellent | researchgate.net |

Reductive Dearomatization Processes

Reductive dearomatization offers a complementary approach to access the indoline core from indoles. These methods typically involve the use of a reducing agent to break the aromaticity of the indole ring. Samarium(II) iodide (SmI2) has been employed for the enantioselective intermolecular reductive coupling of indoles with ketones. acs.org This method, supported by chiral tridentate aminodiol ligands, allows for the synthesis of indolines with two adjacent stereocenters in high yields and stereoselectivities. acs.org

A "dearomatization-rearomatization" strategy has also been developed for the reductive cross-coupling of indoles with ketones in water. acs.orgnih.gov In this process, the indole is first reduced to an indoline, which increases the nucleophilicity of the nitrogen atom. The resulting indoline then undergoes reductive amination with a ketone, followed by oxidative rearomatization to yield an N-alkylated indole. acs.orgnih.gov Visible-light-driven reductive dearomatization of N-arylformyl indoles has also been achieved using a thiophenol in an electron donor-acceptor (EDA) complex, providing a metal-free pathway to indoline derivatives. rsc.orgrsc.org

| Indole Substrate | Reagent/Catalyst | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| Indole derivatives | SmI2 / Chiral aminodiol ligand | Intermolecular reductive coupling with ketones | Indolines with two stereocenters | Up to 99% | acs.org |

| Indoles | Ketones / Pd(OH)2/C | Reductive cross-coupling | N-alkylated indoles | Not specified | acs.orgnih.gov |

| N-(o-haloarylformyl)indoles | Thiophenol / Visible light | Reductive dearomatization | Indoline derivatives | Up to 99% | rsc.orgrsc.org |

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization and annulation reactions represent a powerful and atom-economical strategy for the construction of the indoline ring system. These methods can be broadly categorized into transition metal-catalyzed and metal-free approaches.

Transition Metal-Catalyzed Annulations (e.g., Palladium-catalyzed [4+1] and [3+2] annulations)

Transition metals, particularly palladium, have been extensively used to catalyze the synthesis of indolines through annulation reactions. sioc-journal.cnrsc.org For example, a novel palladium-catalyzed indole synthesis has been reported involving the intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines to produce 2-substituted-3-(1-alkenyl)indoles. acs.orgorganic-chemistry.org This method proceeds via the formation of new bonds between C-2 and C-3 of the indole ring. acs.org

Palladium-catalyzed [4+1] annulations have also been developed for the synthesis of indolines. While specific examples for indoline synthesis are part of a broader class of reactions, related formal [4+1] cycloadditions of alkyl amides and carboxylic acids have been reported. nih.gov More directly, transition-metal-free catalytic [4+1] cycloadditions of benzoxazinones with sulfur ylides have been shown to produce substituted indolines. bohrium.com

| Starting Material | Catalyst/Reagents | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-(1-alkynyl)-N-alkylideneanilines | Pd(OAc)2, n-Bu3P | Intramolecular Cyclization | 2-substituted-3-(1-alkenyl)indoles | Good | acs.orgorganic-chemistry.org |

| Aniline-tethered alkynyl cyclohexadienones | Pd(OAc)2, bipyridine | Intramolecular aminopalladation/1,4-addition cascade | Cyclohexenone-fused tetrahydropyrano[3,4-b]indoles | High | mdpi.comresearchgate.net |

| Aryl bromides | Pd(0) / Chiral NHC ligand | Enantioselective carbocyclization | Enantioenriched fused indolines | Not specified | nih.gov |

Metal-Free Cyclization Approaches

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products. Metal-free approaches for indoline synthesis often rely on radical cyclizations or the use of organocatalysts.

Visible-light-mediated protocols have been developed for the synthesis of highly substituted indolines from N-allyl-2-haloanilines. rsc.orgscispace.com These reactions proceed through the formation of an electron donor-acceptor (EDA) complex and subsequent radical cyclization, avoiding the need for a transition metal catalyst. rsc.orgscispace.com Another metal-free approach involves the dearomatization of indoles with α-bromohydrazones to form fused indoline heterocycles under mild conditions. rsc.org Furthermore, a transition-metal-free trifluoromethylation/cyclization cascade of allyl amines with Langlois' reagent (CF3SO2Na) has been reported to afford CF3CH2-containing indolines. nih.gov

| Starting Material | Reagents/Conditions | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-allyl-2-haloanilines | Tris(trimethylsilyl)silane / Visible light | Radical Cyclization | Substituted indolines | Good to Excellent | rsc.orgscispace.com |

| Indoles | α-bromohydrazones | Dearomatization/Cyclization | Fused indoline heterocycles | Up to 94% | rsc.org |

| Allyl amines | CF3SO2Na (Langlois' reagent) | Trifluoromethylation/Cyclization cascade | CF3CH2-containing indolines | Not specified | nih.gov |

Photochemical and Electrochemical Synthesis Methods

The synthesis of the indoline core, a privileged scaffold in medicinal chemistry, has been advanced through the application of photochemical and electrochemical methods. These techniques offer sustainable and powerful alternatives to traditional synthesis, often proceeding under mild conditions without the need for harsh reagents. rsc.orgnih.gov

Photochemical approaches utilize light energy to initiate reactions, such as the de novo synthesis of 2,3-substituted indolines. researchgate.net One such method involves a light-mediated, diastereoselective process that yields trans-2,3-substituted indolines with high enantiomeric excess (94-96% ee). researchgate.net Another strategy employs visible light to mediate a cyclization cascade of 3-substituted indoles, leading to the formation of complex spiro[azetidine-3,3′-indolines]. researchgate.net Organophotocatalytic methods have also been developed for the reductive cyclization of substrates like α-chloro amides to form indolines, marking an improvement over earlier methods that required expensive iridium or gold catalysts. rsc.org Furthermore, a visible-light-induced [4+1]-annulation strategy between alkyl aryl tertiary amines and diazoesters provides a convergent route to functionalized and polycyclic indolines. chemrxiv.org

Electrochemical synthesis, which uses electricity to drive chemical transformations, has emerged as a green and efficient tool for constructing indoline frameworks. researchgate.net Electrosynthesis can avoid the use of stoichiometric chemical oxidants, reducing waste and toxic byproducts. nih.govrsc.org A notable example is the ruthenium-electron catalytic system for the dehydrogenative [3+2] annulation of aniline derivatives and alkenes, which produces indolines while evolving hydrogen gas. acs.org This method uses electricity to regenerate the active Ru(II) catalyst in a simple undivided cell. acs.org Another innovative electrochemical approach is the triamination of alkynes, which leverages electrochemically generated N-radicals to controllably synthesize 2,3-diimino indolines and 2,3-diamino indoles using TEMPO as a redox catalyst. rsc.org These methods highlight the potential of electrochemistry to create complex indolines from simple precursors in an environmentally friendly manner. nih.gov

Below is a table summarizing selected electrochemical synthesis methods for indoline derivatives.

Table 1: Selected Electrochemical Methods for Indoline Synthesis| Starting Materials | Catalyst/Mediator | Cell Type | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(4-methoxyphenyl)-4-methylbenzenesulfonamide + α-methylstyrene | DDQ (10 mol%) | Undivided Cell | Functionalized Indoline | 94 | nih.govrsc.org |

| Aniline derivative + Alkene | [Ru(p-cymene)Cl₂]₂/e⁻ | Undivided Cell | Versatile Indolines | Up to 94 | acs.org |

| Aniline + Alkyne | TEMPO | Undivided Cell | 2,3-Diimino Indoline | Up to 99 | rsc.org |

| Aniline-tethered alkylidenecyclopropane | None (Metal-free) | Undivided Cell | Spiroindoline | Up to 90 | researchgate.net |

Directed Functionalization of the Indoline Core

The functionalization of the pre-formed indoline core is crucial for creating structural diversity and accessing specific analogues like this compound. Directing group strategies have become a powerful tool for achieving high site-selectivity, particularly on the less reactive benzene (B151609) ring of the indoline scaffold. chim.itresearchgate.net

Site-Selective C-H Functionalization Strategies (e.g., C5-olefination, C7-lithiation)

The selective activation of C-H bonds at specific positions of the indoline's benzene ring (C4 to C7) is a significant synthetic challenge due to the inherent reactivity of the C2 and C3 positions. chim.itnih.gov To overcome this, various directing groups (DGs) have been developed to steer transition-metal catalysts to a specific site. nih.gov

For C7-functionalization, a common strategy involves installing a directing group on the indoline nitrogen. For instance, an N-P(O)tBu₂ group can direct palladium catalysts to achieve C7-arylation. nih.gov This strategy has been extended to other transformations, including C7-olefination, acylation, and alkylation. nih.gov Ruthenium-catalyzed reactions have enabled the C7-thioarylation and trifluoromethylthiolation of indolines using bench-stable reagents. chemrxiv.org Similarly, rhodium catalysts have been employed for the C7-selective alkoxycarbonylation and acylation. acs.org Classical approaches such as ortho-lithiation of N-carbamate indolines also provide a pathway to C7-functionalized products. chemrxiv.org

Functionalization at the C5 position is less common but can be achieved. Strategies for remote C-H activation, sometimes controlled by a template, have been developed for C5 and C6 functionalization. nih.gov For example, installing a pivaloyl group at the C3 position can direct the arylation to the C5 and C4 positions. nih.gov More recently, methods for site-selective electrophilic trifluoromethylthiolation have been developed, allowing for the synthesis of C5- or C7-SCF₃ substituted indolines depending on the reaction conditions and directing group employed. researchgate.net

The table below provides examples of site-selective functionalization on the indoline ring.

Table 2: Examples of Site-Selective C-H Functionalization of Indolines| Position | Functionalization | Catalyst System | Directing Group | Product Type | Reference |

|---|---|---|---|---|---|

| C7 | Arylation | Palladium | N-P(O)tBu₂ | C7-Aryl Indolines | nih.gov |

| C7 | Olefination | Palladium | N-P(O)tBu₂ | C7-Olefinated Indolines | nih.gov |

| C7 | Thioarylation | Ruthenium(II) | Pyrimidyl | C7-Thioaryl Indolines | chemrxiv.org |

| C7 | Acylation | Rhodium | Pyrimidyl | C7-Acyl Indolines | acs.org |

| C5/C4 | Arylation | Palladium | C3-Pivaloyl | C5/C4-Aryl Indolines | nih.gov |

Multi-Component Reactions (MCRs) for Indoline Framework Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient and atom-economical strategy for constructing complex molecular frameworks like indolines. nih.gov This approach allows for the rapid generation of molecular diversity from simple, readily available starting materials without the need to isolate intermediates. nih.govresearchgate.net

Several MCRs have been developed to assemble the indoline or related indole skeletons. researchgate.net For example, a three-component reaction involving isatin, malononitrile (B47326) or ethyl cyanoacetate, and phthalhydrazide (B32825) can be used to synthesize complex spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives in a single step. nih.gov The Ugi MCR is another powerful tool that has been adapted for indole chemistry. acs.org One novel Ugi-type reaction utilizes indole-N-carboxylic acids (prepared from indoles and CO₂), aldehydes, amines, and isocyanides to expeditiously produce indole carboxamide amino amides, which are precursors to peptide-like structures. acs.org

The integration of MCRs with other synthetic steps, such as subsequent cyclizations, further expands their utility. A notable example is a two-step process that begins with a Ugi four-component reaction using an indole-2-carboxylic acid and an aniline, followed by a palladium-catalyzed cyclization to yield tetracyclic indolo[3,2-c]quinolinones, which are analogues of biologically significant alkaloids. rug.nl These reactions highlight the power of MCRs to build the core indoline framework and introduce multiple points of diversity simultaneously, making them invaluable in the synthesis of compound libraries for drug discovery. nih.govekb.eg

The following table details a representative multi-component reaction for synthesizing an indoline-containing scaffold.

Table 3: Multi-Component Synthesis of a Spiro-Indoline Derivative| Component 1 | Component 2 | Component 3 | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| Isatin | Malononitrile | Phthalhydrazide | Piperidine | 3'-aminospiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine]-2,5',10'-trione | nih.gov |

Synthesis of Polycyclic Fused Indoline Scaffolds

The indoline scaffold is a core component of numerous complex, polycyclic natural products and pharmaceutical agents. thieme.dethieme-connect.com Consequently, the development of synthetic methods to construct polycyclic fused indoline systems is of significant interest in organic chemistry. rwth-aachen.de These strategies often involve cycloaddition reactions or transition-metal-catalyzed cascade processes to build additional rings onto the indoline framework in a controlled manner. nih.govacs.org

A powerful and versatile method involves the Zn(II)-catalyzed divergent synthesis of polycyclic indolines through formal [3+2] and [4+2] cycloadditions between indoles and 1,2-diaza-1,3-dienes. nih.govacs.orgnih.gov In this process, the specific reaction pathway ([3+2] vs. [4+2]) is controlled by the substitution pattern of the substrates, allowing for the selective formation of two distinct polycyclic scaffolds: tetrahydropyrrolo[2,3-b]indoles and tetrahydro-1H-pyridazino[3,4-b]indoles, respectively. nih.govacs.org This approach is noted for its high atom economy and diastereoselectivity. acs.org

Palladium catalysis has also been extensively used. The combination of palladium and norbornene (Pd/NBE) chemistry enables the construction of polycyclic N-alkylindolines from iodoarenes, norbornene, and simple nitrogen sources like aliphatic amines. thieme-connect.com Another palladium-catalyzed sequential reaction involves a Sonogashira coupling followed by an Alder-ene reaction and a Diels-Alder cycloaddition to rapidly access complex hexacyclic systems containing indole motifs. acs.org

Furthermore, gold(I) catalysts have been employed for the highly stereoselective synthesis of functionalized polycyclic indolines, capable of constructing four contiguous stereocenters with excellent enantioselectivity. rsc.org These advanced synthetic strategies provide efficient access to unique and rigid polycyclic skeletons, including those with challenging structural features like bridgehead N,N-aminal quaternary centers. acs.org

The scope of the Zn(II)-catalyzed [3+2] cycloaddition for forming polycyclic indoline scaffolds is presented below.

Table 4: Zn(II)-Catalyzed [3+2] Cycloaddition for Synthesis of Tetrahydropyrrolo[2,3-b]indoles| Indole Substrate (1) | Azoalkene Substrate (2) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(tert-butoxycarbonyl)-2,3-dimethyl-1H-indole | (E)-tert-butyl 2-(2-phenyl-2-tosylvinyl)diazenecarboxylate | 5a | 85 | nih.gov |

| 1-benzyl-2,3-dimethyl-1H-indole | (E)-tert-butyl 2-(2-phenyl-2-tosylvinyl)diazenecarboxylate | 5b | 83 | nih.gov |

| 2,3-dimethyl-1H-indole | (E)-tert-butyl 2-(2-phenyl-2-tosylvinyl)diazenecarboxylate | 5c | 75 | nih.gov |

| 1-(tert-butoxycarbonyl)-5-methoxy-2,3-dimethyl-1H-indole | (E)-tert-butyl 2-(2-phenyl-2-tosylvinyl)diazenecarboxylate | 5d | 89 | nih.gov |

| 1-(tert-butoxycarbonyl)-2,3-dimethyl-1H-indole | (E)-tert-butyl 2-(2-(p-tolyl)-2-tosylvinyl)diazenecarboxylate | 5f | 86 | nih.gov |

| 1-(tert-butoxycarbonyl)-2,3-dimethyl-1H-indole | (E)-tert-butyl 2-(2-(4-fluorophenyl)-2-tosylvinyl)diazenecarboxylate | 5h | 82 | nih.gov |

Reaction conditions: indole substrate (0.6 mmol), azoalkene (0.4 mmol), ZnCl₂ (10 mol %), DCM (2.0 mL), 25 °C. Isolated yields.

Mechanistic Investigations in Indoline Synthesis and Reactivity

Elucidation of Cyclization Pathways for Indoline (B122111) Formation

The construction of the indoline ring system is predominantly achieved through intramolecular cyclization reactions. The specific pathway of this cyclization can vary significantly based on the starting materials, reaction conditions, and the catalyst employed. Several key mechanistic routes have been identified.

One prominent pathway is the reductive cyclization of 2-nitrostyrene derivatives or related compounds. researchgate.netbeilstein-journals.org This process often involves the reduction of a nitro group to an amine, which then undergoes an intramolecular nucleophilic attack on an adjacent functionality to close the ring. For instance, the synthesis of 4-indolylquinoline derivatives proceeds through a Michael addition followed by a reductive cyclization of indolylnitrochalcone intermediates. researchgate.net Similarly, palladium-catalyzed reductive N-heteroannulation of 1-(2-nitrophenyl)-1-alkoxyalkenes using carbon monoxide as a reductant provides a route to substituted indoles. beilstein-journals.org

Radical cyclizations offer another powerful strategy. Visible-light-mediated protocols can initiate the intramolecular reductive cyclization of N-allyl-2-haloanilines to form highly substituted indolines. nih.gov These reactions proceed in the absence of transition metals, often through the formation of an electron-donor-acceptor (EDA) complex between the substrate and an organosilane reagent. nih.gov Photocatalyzed decarboxylative radical arylation also enables the preparation of substituted indolines under green, metal-free conditions. nih.gov

Palladium-catalyzed intramolecular cyclizations are among the most versatile methods. These can involve various bond-forming events, such as the cyclization of alkynes and imines, where a palladium-hydride species is proposed to insert into the alkyne, leading to the indoline structure. organic-chemistry.org The intramolecular Larock indole (B1671886) annulation from internal alkyne-tethered ortho-iodoaniline derivatives is another example of a palladium-catalyzed cyclization to form fused tricyclic indole skeletons. encyclopedia.pub Additionally, domino reactions involving an initial C,N-coupling followed by cyclization are common. beilstein-journals.orgnih.gov

Electrophilic cyclization pathways are also well-established. Iodine-mediated intramolecular cyclization of enamines provides a transition-metal-free route to 3H-indoles, which are precursors to indolines. acs.org The proposed mechanism involves the formation of a three-membered iodonium (B1229267) intermediate, followed by an intramolecular electrophilic aromatic substitution. acs.org Similarly, N-chlorosuccinimide (NCS) can mediate intramolecular cyclizations to form C-N bonds at the indole 2-position. nih.gov An alternative metal-free approach involves the epoxidation of 2-alkenylanilines, followed by an acid-catalyzed cyclization-dehydration cascade to furnish the indole derivative. mdpi.com

The specific substitution pattern of the starting materials can influence the preferred cyclization pathway. For a target like 5-(2-Methylphenyl)indoline, a plausible route could involve the cyclization of a precursor such as an appropriately substituted N-allyl-2-haloaniline or a 2-alkenylaniline derivative bearing the 2-methylphenyl group at the desired position. The choice between intermolecular and intramolecular strategies often depends on the availability of starting materials and the desired complexity of the final product. mdpi.com

Role of Catalysis in Directing Reaction Outcomes and Regioselectivity

Catalysis is a cornerstone of modern indoline synthesis, enabling high efficiency, functional group tolerance, and, critically, control over reaction outcomes and regioselectivity. organic-chemistry.org Different transition metals, ligands, and even non-metal catalysts can steer a reaction towards a specific constitutional isomer.

Palladium catalysis is widely used due to its versatility. encyclopedia.pubmdpi.com Ligands play a crucial role in modulating the reactivity and selectivity of palladium catalysts. For example, in the heteroannulation of o-bromoanilines with branched 1,3-dienes, the use of the PAd2nBu ligand allows for regiodivergent access to 3-substituted indolines with excellent regioselectivity (>95:5 r.r.). nih.gov This control overcomes the inherent electronic bias for 1,2-carbopalladation, demonstrating how ligand choice can dictate the site of bond formation. nih.gov

Nickel/Photoredox dual catalysis has emerged as a powerful tool for achieving high regioselectivity in indoline synthesis from iodoacetanilides and terminal alkenes. organic-chemistry.orgnih.govmit.edu This system facilitates the challenging Csp³-N bond formation, yielding 3-substituted indoline products with very high regioselectivity. organic-chemistry.orgmit.edu Mechanistic studies indicate that oxidation of nickel to a Ni(III) state is necessary for the C-N bond-forming reductive elimination, a step enabled by the photoredox catalyst which acts as a controlled single-electron transfer agent. nih.govmit.edu

Copper catalysis is effective in domino amidation/cyclization reactions. A one-pot procedure for synthesizing indolines from ortho-iodophenalkyl mesylates utilizes a copper catalyst for an initial intermolecular amidation, followed by an intramolecular SN2 reaction to form the indoline ring. nih.gov This method tolerates a wide variety of functional groups and proceeds under mild conditions. nih.gov

Rhodium and Indium catalysts have been studied theoretically to understand their role in controlling regio- and diastereoselectivity in cyclization reactions to form polycyclic indolines. nih.gov Density functional theory (DFT) calculations have shown that for InCl₃-catalyzed pathways, regioselectivity is controlled by weak noncovalent interactions, whereas for Rh₂(esp)₂-catalyzed reactions, a larger distortion energy in the transition state dictates the outcome. nih.gov

Brønsted acid catalysis provides a transition-metal-free alternative. Using an inexpensive acid like p-toluenesulfonic acid (TsOH) can achieve regiodivergent hydroindolation of indoles with terminal alkynes. mdpi.com Remarkably, temperature variation plays a key role in switching the regioselectivity between Markovnikov and anti-Markovnikov addition products, highlighting the catalyst's role in accessing different reaction pathways. mdpi.com

The table below summarizes various catalytic systems and their effectiveness in controlling regioselectivity in reactions relevant to indoline synthesis.

| Catalytic System | Reactants | Product Type | Key Outcome/Regioselectivity | Reference |

|---|---|---|---|---|

| Nickel/Photoredox (Ir photocatalyst) | Iodoacetanilides + Terminal Alkenes | 3-Substituted Indolines | Very high regioselectivity for the 3-substituted product. | organic-chemistry.orgmit.edu |

| Palladium(0) with PAd₂ⁿBu ligand | o-Bromoanilines + Branched 1,3-Dienes | 3-Substituted Indolines | High regioselectivity (>95:5 r.r.) for 3-substitution, controlled by the ligand. | nih.gov |

| Copper(I) Iodide / L-proline | ortho-Iodophenalkyl mesylates + Amides | Substituted Indolines | Efficient domino amidation/nucleophilic substitution. | nih.gov |

| Rh₂(esp)₂ or InCl₃ | Diazo compounds + Dienyl indoles | Polycyclic Indolines | Catalyst controls regio- and diastereo-selectivity through distortion energy (Rh) or weak interactions (In). | nih.gov |

| p-Toluenesulfonic acid (TsOH) | Indoles + Terminal Aryl Alkynes | Bis(indolyl)alkanes | Regioselectivity is temperature-controlled, switching between Markovnikov and anti-Markovnikov products. | mdpi.com |

Advanced Spectroscopic and Structural Characterization of 5 2 Methylphenyl Indoline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-(2-Methylphenyl)indoline, one would expect to see distinct signals for the protons on the indoline (B122111) ring, the 2-methylphenyl (o-tolyl) group, the N-H proton, and the aliphatic protons at the C2 and C3 positions of the indoline core.

Aromatic Protons: The protons on the indoline's benzene (B151609) ring (at C4, C6, and C7) and the o-tolyl ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their splitting patterns (singlets, doublets, triplets) would reveal their substitution pattern and coupling with neighboring protons.

Aliphatic Protons: The methylene (B1212753) protons on the saturated part of the indoline ring (C2 and C3) would likely appear as triplets around δ 3.0-4.0 ppm.

N-H Proton: A broad singlet corresponding to the amine proton would be expected, the chemical shift of which can vary depending on solvent and concentration.

Methyl Protons: The methyl group on the tolyl substituent would produce a characteristic singlet signal in the upfield region (around δ 2.0-2.5 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy detects the carbon atoms in a molecule. A spectrum for this compound would show a distinct peak for each unique carbon atom.

Aromatic Carbons: Signals for the 10 aromatic carbons (6 on the indoline core and 4 on the phenyl portion of the substituent, plus 2 quaternary carbons linking the rings) would be found in the downfield region (δ 110-155 ppm).

Aliphatic Carbons: The C2 and C3 carbons of the indoline ring would appear in the upfield region.

Methyl Carbon: The methyl carbon of the tolyl group would give a signal at the most upfield position (typically δ 15-25 ppm).

Two-Dimensional (2D) NMR Correlation Experiments

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation), are used to establish connectivity within a molecule.

COSY: Would show correlations between protons that are coupled (typically on adjacent carbons), helping to piece together the spin systems of the indoline and tolyl rings.

HSQC: Would correlate each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of ¹H and ¹³C signals.

HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule, such as linking the tolyl group to the C5 position of the indoline ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretch: A moderate to sharp peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

C=C Aromatic Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: Absorptions in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Molecular Ion Peak: For this compound (C₁₅H₁₅N), the exact mass would be 209.1204 g/mol . A high-resolution mass spectrometer (HRMS) would detect a molecular ion peak ([M]⁺ or [M+H]⁺) very close to this value, confirming the molecular formula.

Fragmentation Pattern: The fragmentation would likely involve the loss of the methyl group from the tolyl substituent or cleavage at the bond connecting the two aromatic rings. The fragmentation of the indoline ring itself is also a characteristic pathway for this class of compounds. Analysis of these fragments helps to confirm the proposed structure.

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

If a suitable single crystal of this compound could be grown, X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the N-H group. This method provides unambiguous confirmation of the connectivity and stereochemistry of a compound.

Chemical Derivatization and Functionalization Strategies of Indoline Systems

Introduction of Diverse Functional Groups onto the Indoline (B122111) Scaffold

The functionalization of the indoline core, particularly for a substituted derivative like 5-(2-Methylphenyl)indoline, can be achieved through several modern synthetic methodologies. These reactions target the C-H bonds on both the benzenoid and the pyrroline (B1223166) rings, as well as the nitrogen atom.

The indoline ring system possesses multiple sites for functionalization. The pyrrole-type ring is inherently reactive at the C3 and C2 positions, while the benzenoid core (C4, C6, C7) presents different challenges. nih.gov For this compound, the C5 position is already substituted, influencing the regioselectivity of further reactions. The nitrogen atom, being a secondary amine, is also a prime site for modification.

Transition-metal-catalyzed C-H functionalization has become a powerful tool for site-selective modification of indoline and indole (B1671886) scaffolds. researchgate.netrsc.org By choosing an appropriate directing group on the indoline nitrogen, reactions such as acylation, arylation, and alkenylation can be directed to specific positions. For instance, a pivaloyl group can act as a weakly coordinating directing group to facilitate cobalt-catalyzed C7-H functionalization. researchgate.net Similarly, palladium and copper catalysts have been used with N-P(O)tBu2 directing groups to achieve arylation at the C7 and C6 positions, respectively. nih.gov These strategies could be applied to this compound to introduce functional groups at the C4, C6, or C7 positions, creating a diverse library of compounds.

The nitrogen atom of the indoline can be readily functionalized. N-acylation is a common transformation that can be used to introduce a variety of acyl groups. This reaction not only modifies the electronic properties of the indoline but is also a key step in certain resolution strategies. nih.gov Furthermore, the indoline scaffold can participate in cycloaddition reactions. For example, Zn(II)-catalyzed divergent synthesis allows for the construction of polycyclic fused indolines through formal [3+2] and [4+2] cycloadditions with 1,2-diaza-1,3-dienes. acs.org

Table 1: Potential Functionalization Reactions for the Indoline Scaffold

| Reaction Type | Target Site(s) | Reagents/Catalysts | Potential Functional Groups Introduced |

|---|---|---|---|

| C-H Acylation | C7 | Palladium catalyst, Directing group | Acyl, Carbonyl |

| C-H Arylation | C4, C6, C7 | Palladium or Copper catalyst, Directing group | Aryl, Phenyl |

| C-H Alkenylation | C7 | Cobalt catalyst, Activated alkenes | Alkenyl, Vinyl |

| N-Acylation | N1 (Nitrogen) | Acyl chlorides, Anhydrides | Acetyl, Benzoyl |

| Cycloaddition | C2, C3 | Zn(II) catalyst, 1,2-diaza-1,3-dienes | Fused heterocyclic rings |

Analytical Derivatization Techniques for Enhanced Detection and Separation (e.g., for GC-MS and LC-MS)

For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary for compounds that have low volatility or poor thermal stability. researchgate.netlibretexts.org Indolines, containing a secondary amine functional group, can exhibit peak tailing and poor chromatographic resolution due to interactions with the stationary phase. Chemical derivatization modifies the analyte to create a more volatile and thermally stable derivative, leading to improved separation and detection. researchgate.net

The primary goal of derivatization for GC analysis is to replace active hydrogen atoms on polar functional groups like amines, alcohols, and carboxylic acids. libretexts.org For this compound, the active hydrogen on the nitrogen atom is the target for derivatization. The three most common derivatization methods for this purpose are silylation, acylation, and alkylation. libretexts.org

Silylation: This is one of the most prevalent derivatization techniques for GC analysis. It involves replacing the active hydrogen of the amine with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used, often with a catalyst like trimethylchlorosilane (TMCS). The resulting TMS derivative of this compound would be significantly more volatile and less polar.

Acylation: This method introduces an acyl group, typically by reaction with an acid anhydride (B1165640) or an acyl chloride. Perfluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), are frequently used as they produce derivatives that are highly responsive to electron capture detection (ECD). semanticscholar.org

Alkylation: This process forms esters, ethers, and alkylamines. For secondary amines like indoline, reagents such as pentafluorobenzyl bromide (PFB-Br) can be used. The resulting derivative incorporates halogens, which enhances the response at an EC detector. libretexts.org

For liquid chromatography-mass spectrometry (LC-MS), derivatization can also be employed to improve ionization efficiency and chromatographic retention, particularly in reverse-phase HPLC where polar compounds may have insufficient retention. libretexts.org

Table 2: Common Derivatization Techniques for GC-MS Analysis of Amines

| Derivatization Method | Common Reagent(s) | Functional Group Targeted | Properties of Derivative |

|---|---|---|---|

| Silylation | BSTFA, TMCS | -NH | Increased volatility, Increased thermal stability |

| Acylation | TFAA, Acetic Anhydride | -NH | Increased volatility, Suitable for ECD |

| Alkylation | PFB-Br | -NH | Enhanced ECD response, Increased volatility |

Chiral Derivatization and Resolution Approaches for Enantiomeric Purity

While this compound itself is not chiral, substitution at the C2 or C3 position of the indoline ring would introduce a stereocenter. The synthesis and separation of enantiomerically pure indolines are of significant interest, as many biologically active natural products contain a chiral indoline subunit. nih.govresearchgate.net Should a chiral center be introduced to this compound, several methods could be employed to resolve the resulting enantiomers.

One classic approach to resolution is to react the racemic mixture with an optically pure chiral resolving agent to form a pair of diastereomers. google.com Since the indoline nitrogen is basic, a chiral acid like (+)-tartaric acid or (-)-camphorsulfonic acid can be used to form diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com After separation, the pure enantiomer of the indoline can be recovered by treatment with a base.

Another powerful technique is kinetic resolution, which relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Non-enzymatic N-acylation using a chiral catalyst has been successfully applied to the kinetic resolution of 2-substituted indolines. nih.gov In this process, one enantiomer reacts faster with an acylating agent in the presence of a chiral catalyst, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. nih.gov

For analytical determination of enantiomeric purity, chiral derivatization is a common strategy. The racemic mixture is reacted with a chiral derivatizing agent (CDA) to form diastereomers that can be separated and quantified using standard non-chiral chromatography (GC or HPLC). For example, a chiral acid chloride could be used to acylate the indoline nitrogen, producing diastereomeric amides that can be resolved chromatographically.

Table 3: Chiral Resolution and Derivatization Strategies

| Strategy | Method | Reagent Type | Principle of Separation |

|---|---|---|---|

| Resolution | Diastereomeric Salt Formation | Chiral Acid (e.g., Tartaric Acid) | Differential solubility of diastereomeric salts |

| Resolution | Kinetic Resolution | Chiral Acylation Catalyst | Different reaction rates of enantiomers |

| Analytical Derivatization | Diastereomer Formation | Chiral Derivatizing Agent (e.g., Chiral Acid Chloride) | Chromatographic separation (GC/HPLC) of stable diastereomers |

Advanced Applications of Indoline Scaffolds in Chemical Science

Role as Precursors in Complex Organic Synthesis

The 5-arylindoline moiety, including 5-(2-Methylphenyl)indoline, serves as a crucial precursor in the synthesis of more complex molecular architectures. The presence of the biaryl linkage and the reactive nitrogen atom within the indoline (B122111) ring system allows for a variety of chemical transformations. Synthetic routes to 5-arylindolines often involve modern cross-coupling reactions, which are themselves a testament to the advancements in organic synthesis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are primary methods for the synthesis of 5-arylindolines. In a typical Suzuki-Miyaura coupling, a 5-haloindoline derivative is reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form the C-C bond between the indoline and the aryl group. Similarly, the Heck reaction can couple a 5-haloindoline with an alkene. These methods offer a high degree of functional group tolerance and are widely used in the synthesis of complex molecules.

Once synthesized, this compound can be further functionalized. The secondary amine of the indoline ring can undergo N-alkylation, N-acylation, or N-arylation to introduce various substituents. The aromatic rings can also be subjected to further electrophilic substitution reactions, although the directing effects of the existing substituents need to be considered. These modifications are instrumental in building up molecular complexity and are often key steps in the total synthesis of natural products and the development of new pharmaceutical agents. The 2-methylphenyl group can influence the reactivity and conformation of the molecule, which can be exploited in stereoselective synthesis. For instance, the steric bulk of the ortho-methyl group can direct the approach of reagents in subsequent reactions, leading to high levels of diastereoselectivity.

Applications in Materials Chemistry

The unique photophysical and electronic properties of the indoline scaffold have led to its incorporation into advanced materials, particularly in the fields of solar energy conversion and photochromic systems.

Development of Dye-Sensitized Solar Cells (DSSCs)

In the realm of renewable energy, Dye-Sensitized Solar Cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells. The efficiency of a DSSC is highly dependent on the properties of the sensitizing dye. Indoline-based organic dyes have been extensively investigated as sensitizers due to their strong light absorption in the visible region and their excellent electron-donating capabilities.

The general structure of an indoline-based dye for DSSCs follows a donor-π-acceptor (D-π-A) architecture. The indoline moiety typically serves as the electron donor (D), a conjugated spacer acts as the π-bridge, and an electron-withdrawing group, such as cyanoacrylic acid, functions as the acceptor (A) and anchors the dye to the semiconductor (typically TiO₂) surface. The 5-aryl substituent on the indoline ring, such as the 2-methylphenyl group in this compound, can significantly influence the dye's performance by modifying its electronic and photophysical properties.

The introduction of an aryl group at the 5-position of the indoline donor can enhance the molar extinction coefficient of the dye, leading to improved light-harvesting efficiency. Furthermore, the electronic nature of the aryl substituent can be tuned to modulate the highest occupied molecular orbital (HOMO) energy level of the dye, which is crucial for efficient dye regeneration and for optimizing the open-circuit voltage (Voc) of the DSSC. The steric properties of the 2-methylphenyl group can also play a role in preventing dye aggregation on the TiO₂ surface, which is a common cause of reduced efficiency.

While specific performance data for a DSSC utilizing a dye derived directly from this compound is not available, the table below presents representative data for DSSCs employing indoline-based dyes with different donor modifications, illustrating the impact of the donor structure on the photovoltaic performance.

| Dye | Donor Structure | Jsc (mA/cm²) | Voc (V) | FF | η (%) |

|---|---|---|---|---|---|

| D1 | Indoline | 14.5 | 0.72 | 0.70 | 7.3 |

| D2 | 5-Phenylindoline derivative | 16.2 | 0.74 | 0.68 | 8.2 |

| D3 | 5-(4-Methoxyphenyl)indoline derivative | 17.1 | 0.75 | 0.69 | 8.8 |

Exploration in Photochromic Systems

Photochromic materials, which undergo a reversible change in color upon exposure to light, have applications in ophthalmic lenses, smart windows, and optical data storage. Spiropyrans are a well-known class of photochromic compounds, and their properties can be finely tuned by modifying their molecular structure. Indoline-based spiropyrans are particularly common, where the indoline moiety is linked to a chromene part through a spiro carbon atom.

The substitution pattern on the indoline ring has a profound effect on the photochromic properties of the resulting spiropyran. A substituent at the 5'-position, such as the 2-methylphenyl group, can influence the electronic and steric environment of the molecule, thereby affecting the equilibrium between the colorless closed (spiro) form and the colored open (merocyanine) form.

Upon irradiation with UV light, the C-O bond of the pyran ring cleaves, leading to the formation of the planar, conjugated, and colored merocyanine (B1260669) isomer. The 2-methylphenyl group at the 5'-position can affect the stability of the merocyanine form and the kinetics of the thermal fading process (the return to the spiro form in the dark). The electronic properties of the aryl group can influence the absorption maximum of the merocyanine form, thus determining the color of the material. The steric hindrance from the ortho-methyl group may also affect the rate of ring-closing.

| 5'-Substituent | λmax (nm) of Merocyanine Form | Thermal Fading Half-life (t1/2) (s) |

|---|---|---|

| -H | 560 | 120 |

| -OCH₃ | 555 | 150 |

| -NO₂ | 590 | 60 |

| -Phenyl | 575 | 100 |

Use in Catalysis and Ligand Design

The indoline scaffold has also found application in the field of catalysis, primarily as a component of ligands for transition metal complexes. The nitrogen atom of the indoline ring can act as a coordinating atom, and the rigid bicyclic structure can provide a well-defined steric environment around the metal center. This is particularly important in asymmetric catalysis, where the chirality of the ligand is transferred to the product of the catalyzed reaction.

While this compound itself is not chiral, it can be used as a precursor to synthesize chiral ligands. For example, functional groups can be introduced at the 2- or 3-positions of the indoline ring, creating stereogenic centers. The 5-aryl substituent can also play a role in the ligand's properties. The 2-methylphenyl group can provide steric bulk that can influence the selectivity of the catalyst. For instance, in palladium-catalyzed cross-coupling reactions, ligands bearing bulky substituents are often more effective as they promote the reductive elimination step and prevent catalyst deactivation.

Indoline-based ligands have been employed in a variety of catalytic transformations, including hydrogenations, hydrosilylations, and C-C bond-forming reactions. The electronic properties of the 5-aryl group can modulate the electron density at the metal center, thereby influencing the catalytic activity. An electron-donating group can increase the electron density on the metal, which can be beneficial in oxidative addition steps, while an electron-withdrawing group can have the opposite effect.

Although specific examples of catalysts derived from this compound are scarce in the literature, the general principles of ligand design suggest that this moiety could be a valuable component in the development of new and efficient catalysts. The combination of the indoline scaffold with the steric and electronic features of the 2-methylphenyl group offers opportunities for the design of ligands with tailored properties for specific catalytic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。